Magnesium sulfite hexahydrate

Description

Overview of Magnesium Sulfite (B76179) Hydrates within Chemical Science and Engineering

Magnesium sulfite and its hydrates, primarily magnesium sulfite hexahydrate (MgSO₃·6H₂O) and magnesium sulfite trihydrate (MgSO₃·3H₂O), are compounds of notable interest in various industrial and environmental engineering contexts. Their formation and properties are particularly relevant in processes designed to control sulfur dioxide (SO₂) emissions, a key pollutant from the combustion of fossil fuels.

The pulp and paper industry also encounters magnesium sulfite hydrates, particularly in magnesium-based sulfite pulping processes. ncats.io The controlled precipitation of these hydrates is essential for the recovery of cooking chemicals. researchgate.net However, the temperature-dependent solubility of these hydrates presents a challenge, as higher process temperatures can lead to the undesirable precipitation of the less soluble trihydrate, resulting in process inefficiencies. tuwien.at Additionally, this compound has been identified as a corrosion product on magnesium alloys exposed to SO₂-polluted industrial environments, indicating its role in materials science and atmospheric chemistry. chalmers.se

Academic Significance and Research Trajectory of MgSO₃·6H₂O

The academic interest in this compound stems largely from its unique crystallographic and optical properties. It crystallizes in the trigonal space group R3, belonging to the rare crystallographic class C3, which lacks a center of symmetry. researchgate.netresearchgate.net This specific crystal symmetry is a prerequisite for several interesting physical phenomena, including piezoelectricity, pyroelectricity, and gyrotropy (optical activity). researchgate.net

Consequently, a significant portion of the research on MgSO₃·6H₂O has been directed towards growing large, high-quality single crystals to investigate these properties. researchgate.netresearchgate.net A key finding is that MgSO₃·6H₂O exhibits significant nonlinear optical (NLO) properties, including the ability to generate second and third harmonics of laser frequencies over a broad spectral range. researchgate.netspiedigitallibrary.org Its optical transparency window extends from the ultraviolet to the near-infrared region (approximately 200 to 1500 nm), making it a candidate for applications in optical devices. researchgate.net

The research trajectory has evolved from basic structural determination to the synthesis of large single crystals and the characterization of their advanced optical properties. researchgate.netresearchgate.net Current research often involves doping the crystals with transition metal ions like Nickel (Ni²⁺), Cobalt (Co²⁺), and Zinc (Zn²⁺) to modify and enhance their physical properties, such as refractive index and optical activity, for potential technological applications. researchgate.netbgcryst.comresearchgate.net

Contextualization of MgSO₃·6H₂O among Magnesium Sulfite Hydrates

Magnesium sulfite can exist in several hydrated forms, with the hexahydrate and trihydrate being the most common and well-studied. The primary factor differentiating these two stable forms is temperature.

This compound (MgSO₃·6H₂O): This is the stable form at lower temperatures. wikipedia.org In pure water, it is stable below approximately 40-41°C (104-106°F). epa.govacemap.info Above this transition temperature, it converts to the trihydrate form. acemap.info The hexahydrate's anhydrous form is hygroscopic, readily absorbing water from the atmosphere. wikipedia.org

Magnesium Sulfite Trihydrate (MgSO₃·3H₂O): This hydrate (B1144303) is the stable form at temperatures above the transition point of ~41°C. epa.gov The transition temperature can be lowered by increasing the ionic strength of the solution, for instance, by the presence of magnesium sulfate (B86663) (MgSO₄). acs.orgepa.gov

This temperature-dependent stability is a critical aspect of its chemistry, influencing both its synthesis and its occurrence in industrial settings. The controlled crystallization of one hydrate over the other is a key objective in processes like FGD. google.com

| Property | This compound | Magnesium Sulfite Trihydrate |

|---|---|---|

| Formula | MgSO₃·6H₂O | MgSO₃·3H₂O |

| Molar Mass | 212.46 g/mol wikipedia.org | 158.41 g/mol |

| Temperature Stability | Stable below ~41°C epa.gov | Stable above ~41°C epa.gov |

| Crystal Habit | Typically forms larger crystals google.com | Typically forms smaller crystals google.com |

| Industrial Relevance | Preferred form in FGD due to ease of dewatering google.com | Can cause process issues due to small crystal size google.comtuwien.at |

Current Research Gaps and Emerging Challenges in MgSO₃·6H₂O Studies

Despite the progress made, several research gaps and challenges persist in the study of this compound. A primary challenge is its thermal instability; the compound dehydrates to the trihydrate form at temperatures above 40°C, which can limit its practical use in optical devices that may experience heating during operation. bgcryst.comacemap.info

In industrial applications, the selective crystallization of the desired hexahydrate form remains a significant hurdle. google.com While the fundamental thermodynamics are understood, controlling the kinetics of nucleation and crystal growth in complex industrial slurries to consistently produce large, easily filterable MgSO₃·6H₂O crystals is an ongoing engineering problem. epa.gov

From a materials science perspective, while the nonlinear optical properties have been identified, a comprehensive understanding of how these properties can be tuned and optimized is still lacking. researchgate.net There is a need for more systematic studies on the effects of various dopants on the crystal structure and optical response. researchgate.netresearchgate.net The relationship between crystal growth conditions, defect formation, and the ultimate performance of the material is an area requiring further investigation. Furthermore, while its role in the corrosion of magnesium alloys has been noted, the mechanisms and kinetics of its formation on alloy surfaces in diverse atmospheric conditions are not yet fully elucidated. chalmers.se

Properties

CAS No. |

13446-29-2 |

|---|---|

Molecular Formula |

H12MgO9S |

Molecular Weight |

212.46 g/mol |

IUPAC Name |

magnesium;sulfite;hexahydrate |

InChI |

InChI=1S/Mg.H2O3S.6H2O/c;1-4(2)3;;;;;;/h;(H2,1,2,3);6*1H2/q+2;;;;;;;/p-2 |

InChI Key |

KLIKMSKEFPRHEE-UHFFFAOYSA-L |

Canonical SMILES |

O.O.O.O.O.O.[O-]S(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Synthesis and Advanced Preparation Methodologies for Magnesium Sulfite Hexahydrate

Controlled Precipitation and Crystallization Techniques for MgSO₃·6H₂O

The formation of magnesium sulfite (B76179) hexahydrate from an aqueous medium is fundamentally a process of controlled precipitation from a supersaturated solution. The key to successful synthesis is managing the state of supersaturation to promote the nucleation and growth of the desired hexahydrate crystalline phase. researchgate.net Methodologies often involve reacting a magnesium salt with a sulfite source in an aqueous environment under carefully regulated conditions. bgcryst.com

In industrial applications, such as flue gas desulfurization, a supersaturated aqueous solution is created by controlling the concentrations of magnesium and sulfite ions and the pH. google.com This solution is then directed to a crystallizer where cooling induces the precipitation of magnesium sulfite hexahydrate crystals. google.com The prevention of scaling and the production of a high-purity product are dependent on the careful removal of suspended solids before the crystallization step. google.com

Nucleation Mechanisms from Aqueous Solutions

Nucleation is the initial and most critical stage in the formation of MgSO₃·6H₂O crystals. researchgate.net This process can be initiated through primary nucleation, which occurs spontaneously in a clear, supersaturated solution, or secondary nucleation, which is induced by the presence of existing crystals. epa.gov

Pure this compound crystals can be prepared by nucleation from a magnesium sulfate (B86663) solution through the addition of a concentrated sodium sulfite solution. epa.gov At a controlled temperature of approximately 30°C, the addition of sufficient sodium sulfite (to about 0.5m concentration) induces nucleation, leading to the precipitation of MgSO₃·6H₂O crystals typically ranging from 10 to 100 micrometers in size within about 30 minutes. epa.gov The rates of both primary and secondary nucleation can be influenced by the presence of additives in the solution. epa.gov The theoretical basis for this phenomenon is described by classical nucleation theory, where the rate of nucleation is exponentially dependent on the free energy change involved in forming a stable nucleus from the solute. geoscienceworld.org

Polythermic Growth Strategies from Low-Temperature Aqueous Systems

For the cultivation of large, single crystals of MgSO₃·6H₂O, polythermic growth from low-temperature aqueous solutions is an effective strategy. bgcryst.com This method achieves supersaturation by gradually lowering the temperature of the growth solution over an extended period. bgcryst.combas.bg

The process can be initiated by reacting magnesium chloride with sodium sulfite. bgcryst.combas.bg To prevent uncontrolled mass crystallization and to widen the metastable zone, sodium metabisulfite (B1197395) (Na₂S₂O₅) is often added. bgcryst.combas.bg The sodium metabisulfite hydrolyzes in water to form bisulfite ions (HSO₃⁻), which increase the solubility of magnesium sulfite and hinder spontaneous precipitation. bgcryst.combas.bg The crystallization is best started at a temperature between 46°C and 53°C. bgcryst.com The temperature is then slowly and continuously lowered to ambient temperature over a period of 20 to 25 days, allowing for the growth of well-defined single crystals that can reach up to 30-40 mm in size. bgcryst.combas.bg

Impact of Solution Composition and Temperature on Hydrate (B1144303) Formation

The selective crystallization of this compound is highly sensitive to both the temperature and the chemical composition of the aqueous solution. These factors determine which hydrate—the hexahydrate (MgSO₃·6H₂O) or the trihydrate (MgSO₃·3H₂O)—is the thermodynamically stable form. epa.gov

In pure water, MgSO₃·6H₂O is the stable hydrate at temperatures below the transition temperature of approximately 41°C. epa.gov Above this temperature, the trihydrate becomes the stable form. epa.gov However, the composition of the solution can significantly alter this transition point. An increase in the ionic strength of the solution, for instance, lowers the transition temperature. epa.gov The formation of the hexahydrate can be kinetically favored even under conditions where the trihydrate is thermodynamically stable. epa.gov

The composition of the solution is a critical control parameter. To specifically produce MgSO₃·6H₂O, the chemistry of the aqueous scrubbing medium in certain industrial processes is tightly controlled. google.com Research has shown that the presence of this compound can be an indicator of conditions that may lead to fouling in industrial systems, a process influenced by temperature, pH, and the concentration of sulfur dioxide. researchgate.net

Table 1: Optimal Solution Parameters for MgSO₃·6H₂O Formation

| Parameter | Value/Range | Purpose | Source(s) |

| Temperature | < 41°C (in pure water) | Favors thermodynamic stability of hexahydrate. | epa.gov |

| Starting Temperature (Polythermic Growth) | 46°C - 53°C | Optimal for initiating single crystal growth before gradual cooling. | bgcryst.com |

| Magnesium Ion (Mg²⁺) Content | 5,000 - 12,000 ppm | To create a supersaturated solution for precipitation. | google.com |

| Sulfite Ion (SO₃²⁻) Content | 3,000 - 18,000 ppm | To create a supersaturated solution for precipitation. | google.com |

| pH | 6.0 - 7.0 | To maintain the desired solution chemistry for hexahydrate formation. | google.com |

| Additives (e.g., from Na₂S₂O₅) | HSO₃⁻ ions | Widen the metastable zone, increase solubility, and control nucleation. | bgcryst.combas.bg |

Methodologies for High-Purity MgSO₃·6H₂O Production

Achieving high purity in the production of this compound is essential for many applications and involves processes designed to minimize impurities and prevent the formation of undesired hydrate phases. google.comgoogle.com

One effective methodology involves the precise control of the aqueous solution chemistry to create a solution supersaturated specifically with respect to magnesium sulfite, while simultaneously being subsaturated with respect to the trihydrate form. google.com This process requires maintaining the magnesium ion content, sulfite ion content, and pH within the specific ranges detailed in the previous section. google.com A crucial step in this method is the removal of suspended solids from the supersaturated solution before crystallization to prevent them from being incorporated into the final product. google.com The clarified, supersaturated solution is then passed to a cooler or crystallizer, where a reduction in temperature causes high-purity MgSO₃·6H₂O to crystallize and precipitate. google.com Analysis of solids produced this way has shown purities of 96.08% MgSO₃·6H₂O with only 1.01% MgSO₃·3H₂O. google.com

Another advanced method for purification is based on the recrystallization of raw, impure this compound. google.com This process leverages the temperature-dependent solubility of the compound. A suspension of the raw hexahydrate is heated very rapidly (within less than 10 seconds) to above 80°C to form a metastable, supersaturated solution. google.com This rapid heating minimizes the undesirable conversion of the hexahydrate into the less soluble trihydrate. google.com Any solid impurities, such as magnesium sulfate, can then be separated from the hot, metastable solution. google.com The subsequent cooling of this purified solution allows for the recrystallization of pure this compound. google.com

Crystal Separation and Purification Protocols for MgSO₃·6H₂O

Once crystallization has occurred, the solid this compound must be efficiently separated from the mother liquor and purified. The protocols for this phase are critical for obtaining a clean, dry, and high-quality final product.

The primary step in separation is typically filtration, where the crystal slurry is processed to separate the solid crystals from the residual solution. google.comgoogle.com Following the initial separation, washing the crystals is a common purification step to remove any remaining mother liquor and soluble impurities from the crystal surfaces.

A comprehensive purification protocol can be derived from the recrystallization process described in patent US4685935A. google.com This protocol is inherently a purification method that separates the desired compound from both soluble and insoluble impurities.

Table 2: Recrystallization Protocol for Purification of MgSO₃·6H₂O

| Step | Action | Rationale | Source(s) |

| 1. Suspension | Create a suspension of raw, impure MgSO₃·6H₂O in water or a magnesium sulfate solution. | Prepare the material for rapid dissolution. | google.com |

| 2. Rapid Heating | Heat the suspension to a temperature above 80°C in less than 10 seconds. | To form a metastable, supersaturated solution of magnesium sulfite while preventing conversion to the trihydrate. | google.com |

| 3. Impurity Separation | Separate any remaining solid impurities from the hot, metastable solution. | To remove insoluble contaminants before recrystallization. | google.com |

| 4. Controlled Cooling | Cool the purified, metastable solution to below 40°C. | To induce the recrystallization of pure MgSO₃·6H₂O. Quick cooling favors hexahydrate formation. | google.com |

| 5. Crystal Isolation | Separate the newly formed pure crystals from the solution (e.g., via filtration). | To harvest the final product. | google.comgoogle.com |

| 6. Drying | Dry the isolated crystals at a temperature sufficient to remove free water but below the decomposition temperature. | To obtain the final, stable crystalline solid. | epa.govepa.gov |

Crystallography and Rigorous Structural Analysis of Magnesium Sulfite Hexahydrate

Determination of Magnesium Sulfite (B76179) Hexahydrate Crystal Structure

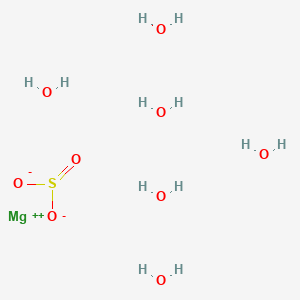

The crystal structure of magnesium sulfite hexahydrate has been definitively determined to be trigonal. researchgate.net It belongs to the space group R3, with Z=1, indicating one formula unit per rhombohedral unit cell. researchgate.net The fundamental structural units within the crystal are discrete [Mg(H₂O)₆]²⁺ octahedra and [SO₃]²⁻ trigonal pyramids. researchgate.net This arrangement places MgSO₃·6H₂O in the crystallographic class C3, which lacks a center of symmetry. researchgate.net The absence of a symmetry center is a significant feature, suggesting the potential for properties such as nonlinearity, piezoelectricity, and pyroelectricity. researchgate.net

Advanced Diffraction Techniques in MgSO₃·6H₂O Characterization

The detailed characterization of this compound's crystal structure relies on sophisticated diffraction methods that provide high-resolution data, enabling precise structural elucidation.

X-ray Diffraction (XRD) and Synchrotron X-ray Powder Diffraction Studies

X-ray diffraction (XRD) is a foundational technique for the analysis of MgSO₃·6H₂O. It is routinely used to identify the compound and distinguish between its different hydrated forms, such as the hexahydrate (MgSO₃·6H₂O) and the trihydrate (MgSO₃·3H₂O). epa.gov Studies on the thermal decomposition of MgSO₃·6H₂O have employed XRD analysis to understand the composition of the material at various stages of dehydration. researchgate.net

For more detailed structural analysis, synchrotron X-ray powder diffraction (SXRPD) offers significant advantages over conventional laboratory XRD methods. pharmtech.com Synchrotron sources produce X-ray beams that are orders of magnitude more intense, highly collimated, and tunable in energy. pharmtech.compsi.ch This results in diffraction patterns with superior angular resolution, improved peak-to-background ratio, and much faster data acquisition times. pharmtech.compsi.ch While a specific full structural refinement of MgSO₃·6H₂O using SXRPD is not prominently documented in the reviewed literature, the technique is invaluable for studying complex crystalline materials. acs.orgmdpi.com Its ability to detect minor phases and subtle structural changes makes it an ideal tool for analyzing the effects of temperature or doping on the MgSO₃·6H₂O lattice and for obtaining high-quality data for Rietveld refinement. acs.orgmdpi.com

Rietveld Refinement for Structural Elucidation

Rietveld refinement is a powerful computational method used to refine crystal structure models by fitting a calculated diffraction pattern to an experimental one, typically from powder diffraction data. bgcryst.comresearchgate.net This technique allows for the precise determination of unit cell parameters, atomic coordinates, and other structural details. semanticscholar.org In the context of materials science, Rietveld refinement of XRD or neutron diffraction data is a standard procedure for achieving high-quality structural elucidation. bgcryst.com For instance, in studies of related complex inorganic materials and minerals, the Rietveld method has been successfully applied to determine quantitative phase composition and refine structural parameters. bgcryst.comsemanticscholar.org For a compound like MgSO₃·6H₂O, Rietveld refinement of high-resolution synchrotron or neutron diffraction data would be the definitive method for elucidating subtle structural details, including precise bond lengths and angles, and confirming the positions of all atoms in the unit cell. nih.gov

Analysis of Hydrogen Bonding Networks in MgSO₃·6H₂O Crystalline Lattice

The stability and three-dimensional structure of the MgSO₃·6H₂O crystal are significantly influenced by an extensive network of hydrogen bonds. Neutron diffraction studies have been particularly illuminating in this regard, as they can accurately locate the positions of hydrogen atoms, which is challenging with X-ray diffraction alone.

The crystalline lattice is composed of [Mg(H₂O)₆]²⁺ octahedra and [SO₃]²⁻ ions linked by hydrogen bonds. researchgate.net Each magnesium ion is coordinated to six water molecules, forming the octahedral complex. researchgate.net The sulfite ion exists as a trigonal pyramid. researchgate.net The hydrogen atoms of the coordinated water molecules form hydrogen bonds with the oxygen atoms of the sulfite ions and with oxygen atoms of adjacent water molecules in different [Mg(H₂O)₆]²⁺ units.

Detailed analysis reveals that the twelve hydrogen bonds within the unit cell play a crucial role. acs.org The sulfite ion's oxygen atoms are each acceptors for three hydrogen bonds. acs.org Specifically, there are bonds of the types W(1)-H(2)···O and W(2)-H(4)···O within the oxygen plane and W(2)-H(3)···O perpendicular to it, where W represents the oxygen of a water molecule. acs.org Three of the hydrogen bonds are formed between water molecules of different octahedral units. acs.org This intricate network creates a stable, three-dimensional framework. nih.gov

Table 1: Selected Hydrogen Bond Distances and Angles in MgSO₃·6H₂O Data from neutron diffraction refinement.

| Donor (A) - H ... Acceptor (C) | d(A-C) in Å | d(A-H) in Å | d(H...C) in Å | ∠(A-H...C) in ° |

| W(1) — H(2) ... O(1) | 2.726 (3) | 0.967 (4) | 1.759 (3) | 178.3 (4) |

| W(2) — H(3) ... O(1) | 2.687 (3) | 0.989 (3) | 1.701 (3) | 173.8 (3) |

| W(2) — H(4) ... O(1) | 2.701 (3) | 0.980 (3) | 1.731 (3) | 169.4 (3) |

| W(1) — H(1) ... W(2) | 2.872 (3) | 0.958 (4) | 1.941 (4) | 163.6 (3) |

Source: Adapted from Neutron diffraction refinement of this compound, MgSO₃·6H₂O. acs.org

Correlation between Crystal Growth Parameters and MgSO₃·6H₂O Morphology and Crystalline Perfection

The morphology and quality of MgSO₃·6H₂O crystals are directly linked to the conditions under which they are grown. Single crystals of this compound are typically obtained from low-temperature aqueous solutions using a method that combines a chemical reaction with a polythermic growth technique. bgcryst.combas.bg

The crystallization process is optimally initiated at temperatures between 46°C and 53°C. bgcryst.combas.bg At temperatures exceeding this range, particularly above 55-60°C, MgSO₃·6H₂O becomes unstable and tends to convert to the lower hydrate (B1144303), magnesium sulfite trihydrate (MgSO₃·3H₂O). bgcryst.combas.bg This temperature sensitivity is a critical parameter for ensuring the crystalline perfection of the hexahydrate form. The growth process is slow, often lasting 20-25 days, during which the temperature is gradually lowered to ambient levels using a semi-automated device. bgcryst.combas.bg This controlled cooling rate is essential for the formation of large, well-defined single crystals. The resulting morphology is typically a trigonal pyramid, with crystals reaching a basal edge length of 30-40 mm. bgcryst.combas.bg

Unit Cell Parameters and Their Variations in MgSO₃·6H₂O

The unit cell of this compound is defined by its lattice parameters. For its trigonal (rhombohedral) structure, these parameters have been determined with high precision.

Studies have consistently reported the unit cell parameters. One study based on X-ray and neutron diffraction data at 120 K gives the rhombohedral parameters as a = 5.911 ± 0.001 Å and α = 96.25 ± 0.02°. researchgate.net These values are in close agreement with other reported measurements. researchgate.net

Variations in these parameters can occur due to factors such as temperature and the introduction of dopants. Temperature-dependent studies on MgSO₃·6H₂O show a sharp phase transition at 60°C, where it transforms into an anhydrous amorphous form, which inherently involves a dramatic change in its structural parameters. researchgate.net While specific data on the continuous variation of lattice parameters with temperature below this transition point are not detailed, such changes are expected as a result of thermal expansion.

Furthermore, doping the crystal with other ions, such as Ni²⁺, can influence the unit cell. bgcryst.combas.bg Isomorphic replacement of Mg²⁺ with Ni²⁺ would be expected to cause slight variations in the lattice parameters due to the difference in ionic radii and bonding characteristics of the dopant ion. researchgate.netvu.lt

Table 2: Unit Cell Parameters of MgSO₃·6H₂O

| Parameter | Value | Source |

| Crystal System | Trigonal | researchgate.net |

| Space Group | R3 | researchgate.net |

| a (Å) | 5.911 ± 0.001 | researchgate.net |

| α (°) | 96.25 ± 0.02 | researchgate.net |

| Cell Volume (ų) | 202.6 | researchgate.net |

Phase Equilibria and Comprehensive Thermodynamic Investigations of Magnesium Sulfite Hexahydrate

Thermodynamic Stability Assessment of MgSO₃·6H₂O Relative to Other Hydrates

The thermodynamic stability of magnesium sulfite (B76179) hexahydrate (MgSO₃·6H₂O) is a critical factor in various industrial processes, such as flue gas desulfurization. Its stability is primarily considered in relation to its lower hydrate (B1144303) form, magnesium sulfite trihydrate (MgSO₃·3H₂O).

Magnesium sulfite exists in two primary hydrated forms: the hexahydrate (MgSO₃·6H₂O) and the trihydrate (MgSO₃·3H₂O) akjournals.com. The thermodynamically stable phase is dependent on temperature. Below a certain transition temperature, MgSO₃·6H₂O is the stable form, while above this temperature, MgSO₃·3H₂O is the stable phase akjournals.compsecommunity.org.

However, the crystallization process can be influenced by kinetics. It has been observed that the metastable hexahydrate can crystallize even at temperatures above the transition point, indicating that it can be a kinetically favored product under certain conditions akjournals.compsecommunity.org. This phenomenon is attributed to a slow conversion rate from the metastable hexahydrate to the stable trihydrate psecommunity.org. The presence of certain solutes can also affect which hydrate form is favored psecommunity.org.

The transition temperature between magnesium sulfite hexahydrate and magnesium sulfite trihydrate is a key parameter in understanding their phase equilibria. Literature data indicate that this transition occurs in the range of 40°C to 42.5°C akjournals.com. Specifically, some sources cite the transition temperature to be around 37.85°C psecommunity.org. Below this temperature, MgSO₃·6H₂O is the stable solid phase, while above it, MgSO₃·3H₂O becomes the stable form akjournals.compsecommunity.org.

However, there is some discrepancy in the exact transition temperature within scrubbing liquors used in industrial applications. It has been noted that MgSO₃·6H₂O can precipitate in sulfur dioxide scrubbers even when the solution temperature is above 50°C epa.gov. One explanation for this is that the transition temperature is dependent on the solution's composition, and it may be lowered from a maximum of 41°C as the concentration of dissolved solids increases epa.gov.

Table 1: Reported Transition Temperatures for MgSO₃·6H₂O and MgSO₃·3H₂O

| Temperature Range (°C) | Stable Phase | Reference |

| < 40-42.5 | MgSO₃·6H₂O | akjournals.com |

| > 40-42.5 | MgSO₃·3H₂O | akjournals.com |

| < 37.85 | MgSO₃·6H₂O | psecommunity.org |

| > 37.85 | MgSO₃·3H₂O | psecommunity.org |

| ~40 | Transition Point | epa.gov |

Solubility Studies of MgSO₃·6H₂O in Aqueous Systems

The solubility of this compound in water is a fundamental property that is significantly influenced by temperature and the presence of other solutes. The solubility of MgSO₃·6H₂O generally increases with a rise in temperature nist.gov.

The presence of sulfur dioxide (SO₂) in the aqueous system has a pronounced effect on the solubility of magnesium sulfite. The solubility of MgSO₃ increases as the SO₂ content in the solution rises psecommunity.org. This increased solubility is attributed to the formation of magnesium bisulfite (Mg(HSO₃)₂) psecommunity.org. Studies have shown a direct correlation between the amount of total dissolved magnesium sulfite and the increasing concentration of Mg(HSO₃)₂ in the system psecommunity.org.

The addition of other solutes, such as magnesium sulfate (B86663) (MgSO₄), also impacts the solubility of this compound. Research indicates that the presence of MgSO₄ increases the solubility of MgSO₃·6H₂O akjournals.compsecommunity.org. This effect has been observed in various studies, with data showing a rise in MgSO₃ solubility with increasing MgSO₄ content psecommunity.org. However, the extent of this influence can vary with temperature, with some data suggesting the effect is less pronounced at lower temperatures psecommunity.org. At very high concentrations of MgSO₄, other magnesium sulfate hydrates may begin to precipitate alongside the magnesium sulfite hydrates psecommunity.org.

Table 2: Solubility of MgSO₃·6H₂O in Water at Different Temperatures

| Temperature (°C) | Solubility (g MgSO₃ / 100g Saturated Solution) |

| 0 | 0.338 |

| 15 | 0.497 |

| 25 | 0.646 |

| 35 | 0.846 |

| 40 | Transition Point |

| 45 | 1.116 (Metastable) |

| 55 | 1.465 (Metastable) |

| 57.5 | 1.688 (Metastable) |

| 62.5 | 1.950 (Metastable) |

| Data from Hagisawa, 1934 as cited in epa.gov |

Enthalpy and Entropy Considerations in MgSO₃·6H₂O Hydration and Dehydration Reactions

The hydration and dehydration processes of this compound involve changes in enthalpy and entropy, which are fundamental to understanding the thermodynamics of these reactions. While specific thermodynamic data for the hydration and dehydration of magnesium sulfite hydrates are not extensively detailed in the provided search results, general principles from studies on analogous magnesium sulfate hydrates can provide some insight.

The transition between different hydrated forms, such as from MgSO₃·6H₂O to MgSO₃·3H₂O, is an endothermic process, requiring energy input to remove water molecules from the crystal lattice. The enthalpy of dehydration would be a positive value, reflecting this energy requirement. Conversely, the hydration process is exothermic, releasing heat.

Construction and Interpretation of Phase Diagrams for MgSO₃·6H₂O Systems

The phase equilibria of the magnesium sulfite-water (MgSO₃–H₂O) system are fundamental to understanding the conditions under which this compound (MgSO₃·6H₂O) is stable. Phase diagrams for this system are constructed based on experimental solubility data as a function of temperature and the presence of other chemical species.

The MgSO₃–H₂O system is characterized by the presence of two stable hydrate forms: this compound (MgSO₃·6H₂O) and magnesium sulfite trihydrate (MgSO₃·3H₂O). psecommunity.org The stable form at temperatures below 37.85 °C is the hexahydrate, while the trihydrate is the stable form at higher temperatures. psecommunity.org This transition temperature is a critical invariant point in the phase diagram, dictating which hydrate will crystallize from an aqueous solution based on temperature.

The solubility of MgSO₃·6H₂O in pure water is relatively low but has been determined at various temperatures. At 25°C (298.2 K), the solubility on the molality scale is approximately 0.050 mol/kg H₂O. nist.gov The data show a general trend of increasing solubility with temperature up to the transition point to the trihydrate form.

Table 1: Solubility of Magnesium Sulfite Hydrates in Water

| Temperature (°C) | Solid Phase | Solubility (g MgSO₃ / 100g H₂O) |

|---|---|---|

| 0 | MgSO₃·6H₂O | 0.338 |

| 25 | MgSO₃·6H₂O | 0.646 |

| 50 | MgSO₃·3H₂O | 0.860 |

| 98 | MgSO₃·3H₂O | 0.615 |

This table presents solubility data for the stable magnesium sulfite hydrate at different temperatures.

The phase behavior of MgSO₃·6H₂O is significantly influenced by the presence of other electrolytes. In the ternary system MgSO₃–MgSO₄–H₂O, the solubility of both the hexahydrate and trihydrate initially increases as the concentration of magnesium sulfate (MgSO₄) rises, reaching approximately double the solubility in pure water at an MgSO₄ molality of 1.5 - 2.5 mol/kg. psecommunity.orgnist.gov Beyond this point, further increases in MgSO₄ concentration lead to a decrease in magnesium sulfite solubility. nist.gov This phenomenon, known as the "salting-in" effect at lower concentrations and "salting-out" at higher concentrations, alters the phase boundaries in the ternary phase diagram.

Similarly, the presence of sulfur dioxide (SO₂) in the aqueous solution increases the solubility of magnesium sulfite. psecommunity.org This is attributed to the formation of magnesium bisulfite, Mg(HSO₃)₂, which is more soluble. psecommunity.org Therefore, in the MgSO₃-SO₂-H₂O system, the phase diagram will show an expanded liquid phase region as the partial pressure of SO₂ increases.

Table 2: Effect of Magnesium Sulfate on the Solubility of MgSO₃·6H₂O at 25°C

| MgSO₄ Concentration (g / 100g H₂O) | MgSO₃·6H₂O Solubility (g / 100g H₂O) |

|---|---|

| 0 | 0.65 |

| 5 | 0.85 |

| 10 | 1.02 |

| 15 | 1.15 |

| 20 | 1.10 |

This table illustrates the impact of magnesium sulfate concentration on the solubility of this compound, showing an initial increase followed by a decrease.

Interpreting these phase diagrams is crucial for controlling the crystallization process in industrial applications, such as flue gas desulfurization, where preventing unwanted precipitation is key. psecommunity.org By understanding the phase boundaries, one can manipulate temperature and solution composition to selectively crystallize either the hexahydrate or trihydrate form or to maintain magnesium sulfite in solution.

Thermodynamic Modeling and Predictive Simulations of MgSO₃·6H₂O Behavior

Thermodynamic modeling provides a powerful tool for predicting the behavior of this compound in complex aqueous systems, extending beyond the range of available experimental data. These models are essential for process simulation and optimization, particularly in systems like the MgO-CaO-SO₂-H₂O system relevant to industrial processes. psecommunity.org

The foundation of these models lies in accurately representing the thermodynamic properties of the species in solution, including activity coefficients and water activity. For electrolyte solutions, the Pitzer ion-interaction model is a widely used and effective framework. bohrium.comscielo.br This model uses a series of empirically derived parameters to account for the interactions between different ions in solution. To apply this to the MgSO₃–H₂O system, Pitzer parameters for the interactions between Mg²⁺, SO₃²⁻, and other ions present would be determined by fitting the model to experimental data, such as solubility and osmotic coefficient measurements.

A comprehensive thermodynamic model for MgSO₃·6H₂O would include:

Solubility Products (Ksp): The model calculates the solubility products for all potential solid phases, including MgSO₃·6H₂O and MgSO₃·3H₂O, as a function of temperature.

Pitzer Parameters: These parameters describe the specific interactions between ions (Mg²⁺, SO₃²⁻, HSO₃⁻, etc.) in the aqueous phase.

Table 3: Key Components of a Thermodynamic Model for the MgSO₃–H₂O System

| Model Component | Description | Relevance to MgSO₃·6H₂O |

|---|---|---|

| Solution Model | Calculates activity coefficients of aqueous species (e.g., Pitzer model). | Predicts the effective concentration of ions available for reaction. |

| Solid Phase Data | Standard-state Gibbs free energies and enthalpies of formation for MgSO₃·6H₂O, MgSO₃·3H₂O, etc. | Determines the intrinsic stability of each potential solid phase. |

| Equilibrium Constants | Temperature-dependent solubility products (Ksp) for all solid phases. | Defines the conditions for saturation and precipitation of MgSO₃·6H₂O. |

This table outlines the essential parts of a thermodynamic model used for simulating the behavior of this compound.

Such predictive simulations can be used to:

Generate complete phase diagrams over wide ranges of temperature and composition.

Predict the effect of adding other salts, such as MgCl₂ or MgSO₄, on the solubility of MgSO₃·6H₂O. nist.gov

Simulate the impact of pH and SO₂ partial pressure on the system's equilibrium, accounting for the formation of bisulfite ions (HSO₃⁻). psecommunity.org

While comprehensive thermodynamic databases and models have been extensively developed for related magnesium sulfate (MgSO₄) systems, the data for magnesium sulfite systems are less complete. bohrium.comresearchgate.net However, the available solubility data provide a solid foundation for parameterizing and developing robust process models to accurately map precipitation issues and optimize industrial processes involving this compound. psecommunity.org

Reaction Kinetics and Mechanistic Pathways Involving Magnesium Sulfite Hexahydrate

Nucleation and Crystal Growth Kinetics of MgSO₃·6H₂O

The formation of magnesium sulfite (B76179) hexahydrate from a solution is governed by the fundamental processes of nucleation (the initial formation of stable crystalline nuclei) and subsequent crystal growth. The kinetics of these processes are critical in industrial applications such as flue gas desulfurization, where precipitation control is essential.

Research into the precipitation chemistry of magnesium sulfite hydrates has provided data on their formation rates under various conditions. Studies conducted as part of the U.S. Environmental Protection Agency's research into magnesium oxide scrubbing have quantified the precipitation rates for MgSO₃·6H₂O. These rates are heavily dependent on factors such as temperature and the relative saturation of the solution. The precipitation rate generally increases with higher supersaturation levels, which provide the thermodynamic driving force for crystallization. epa.gov

Below is a data table illustrating the precipitation rates observed at different temperatures and levels of solution saturation.

| Temperature (°C) | Relative Saturation | Precipitation Rate (mMoles/gram-min) |

| 20 | 1.50 | ~0.05 |

| 20 | 2.00 | ~0.10 |

| 20 | 2.50 | ~0.18 |

| 30 | 1.50 | ~0.08 |

| 30 | 2.00 | ~0.15 |

| 30 | 2.50 | ~0.25 |

| Data derived from graphical representations in referenced research. epa.gov |

Magnesium sulfite can crystallize in different hydrated forms, primarily as magnesium sulfite hexahydrate (MgSO₃·6H₂O) and magnesium sulfite trihydrate (MgSO₃·3H₂O). The kinetics of nucleation and growth for these two hydrates are distinct and are strongly influenced by temperature. psecommunity.org

The stable hydrate (B1144303) form of MgSO₃ at temperatures below approximately 37.85°C is the hexahydrate. psecommunity.org Above this temperature, the trihydrate is the more stable form. However, kinetic factors can lead to the formation of the metastable hexahydrate even at higher temperatures due to a slow conversion rate to the trihydrate form. psecommunity.org Comparative studies show that the precipitation kinetics for both hydrates are influenced by solution saturation, but the transition temperature is the most critical factor determining which crystalline form dominates. epa.gov The conversion from the hexahydrate to the trihydrate is a process dependent on both pH and temperature, with lower pH and higher temperatures favoring the conversion.

Hydration and Dehydration Kinetics of MgSO₃·6H₂O

The processes of adding or removing water molecules from the crystal lattice of magnesium sulfite are governed by specific kinetic and mechanistic rules. While direct research on the hydration and dehydration kinetics of MgSO₃·6H₂O is limited, extensive analogous research on magnesium sulfate (B86663) (MgSO₄) hydrates provides significant insight into the expected pathways and influencing factors.

Based on analogous studies with magnesium sulfate hydrates, the hydration and dehydration of MgSO₃·6H₂O can be expected to follow two primary mechanistic pathways: a solid-state reaction or a through-solution mechanism. d-nb.inforesearchgate.net

Solid-State Reaction: This pathway involves the direct addition or removal of water molecules from the crystal lattice without the crystal dissolving. This mechanism is typically observed under conditions of lower humidity, specifically below the deliquescence relative humidity (DRH) of the lower hydrate. d-nb.inforesearchgate.net This process is often kinetically hindered, resulting in very slow reaction rates. d-nb.inforesearchgate.net

Through-Solution Mechanism: This pathway occurs at higher humidity levels, above the DRH. It involves the dissolution of the initial solid (deliquescence) to form a highly supersaturated aqueous solution, from which the new, more stable hydrate crystallizes. d-nb.inforesearchgate.net This mechanism generally leads to significantly faster reaction rates compared to the solid-state pathway. d-nb.info

For the hydration of a lower hydrate to MgSO₃·6H₂O, the reaction would proceed via a solid-state mechanism at low humidity, while a more rapid through-solution process would occur at humidity levels above the deliquescence point of the initial solid.

Environmental conditions, particularly humidity (water vapor pressure) and temperature, are the primary factors that dictate both the rate and the mechanism of hydration and dehydration reactions. tue.nlresearchgate.netnih.gov

Humidity/Water Vapor Pressure: The ambient water vapor pressure is a critical driving force. For dehydration, a lower external water vapor pressure accelerates the rate of water loss from the crystal. researchgate.net Conversely, for hydration, a higher relative humidity is required to drive the uptake of water. As noted in analogous MgSO₄ systems, the specific humidity level determines whether the reaction proceeds via a slow solid-state path or a faster through-solution mechanism. d-nb.inforesearchgate.net

Temperature: Temperature influences reaction kinetics exponentially. An increase in temperature significantly accelerates the dehydration rate by providing the necessary energy for water molecules to escape the crystal lattice. nih.gov The phase diagram of the MgSO₄ + H₂O system shows that specific hydrate phases are stable only within certain temperature and humidity ranges, a principle that also governs the MgSO₃ + H₂O system. tue.nl For instance, the transition from MgSO₃·6H₂O to MgSO₃·3H₂O is favored at temperatures above 37.85°C. psecommunity.org

To quantify the dehydration process, kinetic models have been developed and validated for the analogous compound, magnesium sulfate hexahydrate (MgSO₄·6H₂O), often in the context of thermochemical energy storage. researchgate.netdntb.gov.ua These models provide a framework for understanding the dehydration of MgSO₃·6H₂O.

A kinetic study of MgSO₄·6H₂O powder dehydration was conducted using thermogravimetric analysis (TGA) under various isothermal and isobaric (constant temperature and pressure) conditions. researchgate.net The data from these experiments were used to develop and validate a mathematical model describing the reaction mechanism.

The diffusion of water molecules through the solid crystal structure to the surface.

The transfer of these water molecules from the crystal surface into the surrounding atmosphere.

Kinetic analysis revealed that the transfer of water molecules at the crystal surface is the rate-determining step of the dehydration reaction. researchgate.net The model's calculations for fractional conversion and reaction rate showed strong agreement with the experimental data obtained from the TGA, thereby validating its accuracy in predicting the dehydration behavior under different temperature and water vapor pressure conditions. researchgate.net

Dissolution Kinetics of MgSO₃·6H₂O

While extensive data exists on the solubility of this compound at various temperatures, specific quantitative studies detailing the dissolution kinetics, such as the rate of dissolution under different conditions, are not prominently available in the reviewed literature researchgate.netnist.govicdst.orgnist.govacs.org. The dissolution process is a precursor to the phase transition to the trihydrate form at elevated temperatures epa.gov.

Characterization of Dissolution Enthalpies

| Compound | Dissolution Process Type | Effect of Temperature on Solubility |

|---|---|---|

| This compound (MgSO₃·6H₂O) | Endothermic | Increases with increasing temperature |

| Magnesium Sulfite Trihydrate (MgSO₃·3H₂O) | Exothermic | Decreases with increasing temperature |

Influence of Seed Crystals and Slurry Characteristics on MgSO₃·6H₂O Kinetic Processes

Kinetic processes such as precipitation and phase transformation involving this compound are significantly influenced by the presence of seed crystals and the characteristics of the slurry. Nucleation, particularly secondary nucleation that occurs in the presence of existing crystals, plays a dominant role in the formation of magnesium sulfite solids epa.govepa.gov.

The introduction of seed crystals provides a surface for crystal growth, which can be a more dominant process than primary nucleation, thereby influencing the final crystal size distribution epa.gov. Important variables that can be manipulated to control which hydrate form precipitates include the composition of seed crystals, the volume and solids content of the slurry, equipment residence times, and the energy input into the system (e.g., agitation speed), which affects collision energies and liquid shear at the crystal surfaces epa.govepa.gov. For instance, in magnesium-based scrubbing processes, these variables can be designed to selectively precipitate a majority of either the hexahydrate or trihydrate form epa.gov.

Mechanistic Studies of Phase Transitions (e.g., MgSO₃·6H₂O to MgSO₃·3H₂O)

This compound is the stable crystalline form at temperatures below approximately 40°C (313 K) nist.govwikipedia.orgpsecommunity.org. Above this temperature, the thermodynamically stable form is magnesium sulfite trihydrate (MgSO₃·3H₂O) epa.govpsecommunity.org. The transformation from the hexahydrate to the trihydrate is not an instantaneous solid-state reaction but rather a solution-mediated phase transition epa.govresearchgate.net. The mechanism involves the dissolution of the metastable hexahydrate form into the aqueous solution, followed by the nucleation and precipitation of the more stable trihydrate crystals epa.gov.

The kinetics of this conversion are highly dependent on both temperature and pH. A slow conversion rate allows the metastable hexahydrate to exist for significant periods at temperatures above the transition point epa.govpsecommunity.org. Studies using Raman spectroscopy to monitor the conversion have shown that higher temperatures and lower pH values significantly accelerate the transformation rate researchgate.netpsecommunity.org. For example, at a temperature of 53°C, the conversion process is completed in approximately 580 minutes, whereas increasing the temperature to 68°C reduces the completion time dramatically to around 50 minutes psecommunity.org. The conversion time has also been observed to increase with a higher starting pH value psecommunity.org.

| Temperature (°C) | Approximate Conversion Time (minutes) |

|---|---|

| 53 | 580 |

| 68 | 50 |

Advanced Spectroscopic Characterization of Magnesium Sulfite Hexahydrate

Raman Spectroscopy for Molecular Vibrational Analysis and Phase Identification of MgSO₃·6H₂O

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules. For MgSO₃·6H₂O, it provides a distinct spectral fingerprint that is invaluable for phase identification and for analyzing the interactions between the sulfite (B76179) anion, water molecules, and the magnesium cation within the crystal lattice.

Analysis of Sulfite Anion (SO₃²⁻) and Water (H₂O) Vibrational Modes

The Raman spectrum of magnesium sulfite hexahydrate is characterized by specific peaks corresponding to the vibrational modes of the sulfite (SO₃²⁻) anion and the water (H₂O) molecules. The pyramidal sulfite ion exhibits four fundamental vibrational modes: the symmetric stretching (ν₁), the symmetric bending (ν₂), the asymmetric stretching (ν₃), and the asymmetric bending (ν₄) modes. The water molecules, being integral to the hexahydrate structure, display their own characteristic stretching and bending vibrations.

The interaction between the sulfite ions and the surrounding water molecules, as well as the magnesium cations, can lead to shifts in the positions and changes in the intensities of these vibrational bands compared to the free ions or molecules. These spectral features are sensitive to the crystalline environment and can be used to study the degree of hydration and the nature of the hydrogen bonding network within the crystal.

| Vibrational Mode | Symmetry | Approximate Wavenumber (cm⁻¹) | Assignment |

| ν₁ (SO₃²⁻) | A₁ | ~970 | Symmetric S-O stretch |

| ν₂ (SO₃²⁻) | A₁ | ~620 | Symmetric O-S-O bend |

| ν₃ (SO₃²⁻) | E | ~930 | Asymmetric S-O stretch |

| ν₄ (SO₃²⁻) | E | ~470 | Asymmetric O-S-O bend |

| H₂O Bending | ~1640 | δ(HOH) | |

| H₂O Stretching | ~3200-3600 | ν(OH) |

Note: The exact positions of the Raman peaks can vary slightly due to experimental conditions and sample preparation.

Infrared Spectroscopy (MIR, VNIR) for Fundamental Vibrational Modes and Water Combination Modes

Infrared (IR) spectroscopy, particularly in the mid-infrared (MIR) and visible-near-infrared (VNIR) regions, complements Raman spectroscopy by providing information on the fundamental vibrational modes and overtones/combination bands of the constituent molecules.

In the MIR region, the fundamental vibrations of the sulfite anion and water molecules are prominent. The strong absorptions in this region are associated with the stretching and bending modes of SO₃²⁻ and H₂O. The VNIR region, on the other hand, is particularly useful for studying the combination and overtone bands of water. The spectral structure in the near-IR range (around 900-1200 nm) is directly influenced by the water molecules within the crystal lattice. researchgate.net Anisotropy in the crystal structure can lead to optical anisotropy in the water spectra. researchgate.net

| Spectral Region | Approximate Wavenumber (cm⁻¹) | Approximate Wavelength (nm) | Observed Vibrational Modes |

| Mid-Infrared (MIR) | 4000 - 400 | 2500 - 25000 | Fundamental SO₃²⁻ and H₂O stretching and bending modes. |

| Visible-Near-Infrared (VNIR) | 12500 - 4000 | 800 - 2500 | Overtone and combination bands of H₂O molecules. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Optical Band Edge Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a material. For this compound, this technique is used to determine its electronic absorption characteristics and to investigate the fundamental absorption edge, which provides information about the optical band gap. researchgate.net

Studies on single crystals of MgSO₃·6H₂O have been conducted in the spectral range of 208 nm to 230 nm using linearly polarized light. researchgate.net These investigations reveal the structure of the absorption edge and demonstrate a well-expressed linear dichroism. researchgate.net The forbidden band of MgSO₃·6H₂O has been established as a direct band gap. researchgate.net The presence of dopants, such as cobalt (Co) and nickel (Ni), can influence the spectral position of the absorption edge, causing a displacement to longer wavelengths and a change in the absorption coefficient. researchgate.net

Application of In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

In-situ spectroscopic techniques are indispensable for monitoring chemical and physical transformations in real-time. Methods like in-situ Raman and IR spectroscopy can be employed to track processes such as crystallization, dehydration, and chemical reactions involving this compound.

For instance, in-situ Raman spectroscopy can monitor the conversion of different hydrate (B1144303) phases by tracking the characteristic vibrational bands of the sulfite anion and water molecules as a function of time or temperature. mdpi.com This provides valuable kinetic and mechanistic data that is not accessible through ex-situ measurements. Similarly, techniques like terahertz time-domain spectroscopy have been used to investigate the crystallization process of similar hydrated salts, like magnesium sulfate (B86663), by probing the liquid phase before and during crystallization. acs.orgnih.govnih.gov These in-situ approaches offer a dynamic window into the structural evolution of the material under process conditions. mdpi.com

Correlation of Spectroscopic Signatures with MgSO₃·6H₂O Crystal Structure and Composition

A key aspect of spectroscopic characterization is the correlation of the observed spectral features with the known crystal structure and chemical composition of the material. The crystal structure of this compound dictates the local symmetry of the sulfite ions and the coordination environment of the water molecules.

These structural parameters directly influence the vibrational and electronic spectra. For example, the number and positions of peaks in the Raman and IR spectra can be predicted based on group theory analysis of the crystal's space group and the site symmetry of the constituent ions. Deviations from the ideal structure, such as disorder or the presence of impurities, will manifest as changes in the spectroscopic signatures, such as peak broadening or the appearance of new bands. By combining spectroscopic data with crystallographic information, a detailed and robust understanding of the structure-property relationships in this compound can be achieved.

Advanced Theoretical and Computational Studies of Magnesium Sulfite Hexahydrate

Quantum Chemical Analysis of MgSO₃·6H₂O Molecular and Crystal Structures

Quantum chemical analyses, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the molecular and crystal structures of magnesium sulfite (B76179) hexahydrate. The crystal structure is composed of distinct structural units, primarily the [Mg(H₂O)₆]²⁺ octahedron and the SO₃²⁻ trigonal pyramid. fz-juelich.de This 'molecular' nature of the crystal allows for the separation of phonon modes into groups belonging to these specific structural blocks. fz-juelich.depsecommunity.org

The compound crystallizes in a trigonal structure, belonging to the space group R3. fz-juelich.de The fundamental structural components are the magnesium ion octahedrally coordinated with six water molecules and the pyramidal sulfite anion. fz-juelich.de

Table 1: Structural Units in Magnesium Sulfite Hexahydrate

| Ion/Complex | Geometry |

|---|---|

| [Mg(H₂O)₆]²⁺ | Octahedral |

Investigation of Hydrogen Bonding Interactions and Electronic Structure

Hydrogen bonding plays a critical role in the crystal structure of hydrated salts, influencing their stability and physical properties. In related magnesium sulfate (B86663) hydrates, an extensive network of hydrogen bonds connects the [Mg(H₂O)₆]²⁺ octahedra with the sulfate anions. arxiv.org While detailed hydrogen bonding analyses specifically for the sulfite hexahydrate are less common in the searched literature, the principles are transferable. The hydrogen atoms of the coordinated water molecules act as donors, forming hydrogen bonds with the oxygen atoms of the sulfite ions.

The electronic structure of MgSO₃·6H₂O has been investigated using DFT. The valence band is primarily formed by the p-states of oxygen, with the highest density of states located just below the Fermi level. The conduction band is mainly constructed from the p-states of sulfur and the s-states of hydrogen. psecommunity.org Magnesium ions contribute s- and p-bands that are situated at much deeper energy levels. psecommunity.org

Molecular Dynamics Simulations for MgSO₃·6H₂O Hydration and Dehydration Processes

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic processes of hydration and dehydration in salt hydrates. rsc.org However, a review of the available literature indicates that while MD simulations have been performed for other hydrated magnesium salts, such as magnesium sulfate (MgSO₄) and magnesium chloride (MgCl₂), specific studies focusing on the hydration and dehydration dynamics of this compound (MgSO₃·6H₂O) are not prominently featured. daneshyari.comresearchgate.nettue.nl These studies on related compounds investigate the mechanisms of water mobility and the kinetics of water molecules leaving the crystal structure at various temperatures and pressures. tue.nl

Density Functional Theory (DFT) Calculations for Electronic Band Structure and Optical Properties of MgSO₃·6H₂O

DFT calculations have been successfully applied to determine the electronic band structure and optical properties of MgSO₃·6H₂O. psecommunity.org The calculations predict an indirect bandgap for the material. The conduction band minimum is located at the zone center (Γ-point), while the conduction band maximum is at the Z-point of the Brillouin zone. psecommunity.org

The calculated magnitude of the bandgap using the Generalized Gradient Approximation (GGA) is 4.86 eV. This value is noted to be slightly lower than the experimentally determined absorption edge energy of approximately 5.50 eV, a common characteristic of DFT calculations which are known to sometimes underestimate bandgaps in insulators. psecommunity.org

Table 2: Calculated Electronic Properties of MgSO₃·6H₂O

| Property | Calculated Value (DFT-GGA) | Experimental Value |

|---|---|---|

| Bandgap Type | Indirect | - |

| Bandgap Energy | 4.86 eV psecommunity.org | ~5.50 eV psecommunity.org |

| Conduction Band Minimum | Γ-point psecommunity.org | - |

These DFT studies also provide a basis for assigning Raman spectral lines to specific vibrations within the crystal structure, showing good agreement between theoretical and experimental mode frequencies. fz-juelich.depsecommunity.org

First-Principles Thermodynamic Modeling of MgSO₃·6H₂O Systems

While comprehensive first-principles thermodynamic modeling based on quantum mechanical calculations for the MgSO₃·6H₂O system is not extensively detailed in the searched results, other thermodynamic modeling approaches have been applied. The stability and solubility of magnesium sulfite hydrates have been assessed as part of the broader MgO-CaO-CO₂-SO₂-H₂O-O₂ system using the electrolyte Non-Random Two-Liquid (NRTL) activity coefficient model. acs.orgtuwien.at

This modeling work confirms the stability of different hydrate (B1144303) forms under various process conditions. acs.orgtuwien.at The model accurately calculates the solubility of MgSO₃ hexahydrate, with deviations of less than 1% from literature data. acs.orgtuwien.at This approach is crucial for process modeling and understanding the chemical equilibria in complex aqueous systems containing magnesium sulfite. acs.orgtuwien.at

Predictive Simulations of MgSO₃·6H₂O Stability and Reactivity

Predictive simulations and thermodynamic modeling provide key insights into the stability of this compound. It is established that MgSO₃·6H₂O is the stable hydrate form at temperatures below 37.85 °C. psecommunity.org Above this temperature, the trihydrate form (MgSO₃·3H₂O) becomes the stable phase. psecommunity.org However, the conversion from the metastable hexahydrate to the trihydrate can be slow. psecommunity.org

Computational studies on the reactivity of MgSO₃·6H₂O are not widely available. However, general approaches using DFT can predict reactivity through the calculation of global reactivity descriptors, which are derived from the energies of the frontier molecular orbitals. chemrxiv.org Such analyses would be valuable for understanding the reaction mechanisms and kinetics of this compound in various chemical environments.

Applications of Magnesium Sulfite Hexahydrate in Chemical Engineering and Materials Science

Role of MgSO₃·6H₂O in Flue Gas Desulfurization Processes

Magnesium sulfite (B76179) hexahydrate (MgSO₃·6H₂O) plays a significant role in specific flue gas desulfurization (FGD) processes, particularly in magnesium-enhanced or magnesium oxide (MgO) based scrubbing systems. These technologies are employed to remove sulfur dioxide (SO₂) from the exhaust flue gases of fossil-fuel power plants and other industrial processes. wikipedia.org In these systems, a magnesium-based alkaline slurry, such as magnesium oxide (MgO) or magnesium hydroxide (B78521) (Mg(OH)₂), is used to absorb SO₂. epa.govemerson.comstargrace-magnesite.combrucite.plus The reaction between the magnesium compound and SO₂ in the wet scrubber leads to the formation of magnesium sulfite. epa.govemerson.com

The hydration state of the resulting magnesium sulfite is a critical factor in the process. While magnesium sulfite can precipitate as both a trihydrate (MgSO₃·3H₂O) and a hexahydrate (MgSO₃·6H₂O), the hexahydrate form is often preferred due to its physical properties. google.comepa.gov Magnesium sulfite hexahydrate typically forms larger, more easily dewatered crystals compared to the fine, difficult-to-handle crystals of the trihydrate form. google.comepa.gov This facilitates easier separation and handling of the byproduct. google.com

Slurry Formation: MgO + H₂O → Mg(OH)₂ epa.govstargrace-magnesite.com

SO₂ Absorption: Mg(OH)₂ + SO₂ → MgSO₃ + H₂O epa.govstargrace-magnesite.com

Hexahydrate Precipitation: MgSO₃ + 6H₂O → MgSO₃·6H₂O epa.gov

The precipitation of magnesium sulfite as either the trihydrate or hexahydrate form is influenced by the specific chemical and physical conditions within the scrubbing system. While the trihydrate is considered the thermodynamically stable form under many scrubbing process conditions, the hexahydrate can be preferentially precipitated by controlling these conditions. epa.gov The formation of MgSO₃·6H₂O is largely a result of kinetic phenomena, where nucleation and crystal growth rates for the hexahydrate are significantly faster than for the trihydrate under certain conditions. epa.gov

Key factors influencing the precipitation of the hexahydrate form include the concentration of magnesium and sulfite ions in the scrubbing liquor, as well as the pH and temperature of the system. google.com By carefully controlling these parameters, it is possible to create a supersaturated solution with respect to MgSO₃, which favors the crystallization of the hexahydrate form. google.com Cooling a portion of the aqueous solution from the scrubber is a method used to induce the crystallization of this compound. google.com

Optimizing magnesium-based scrubbing systems to favor the production of this compound involves precise control over the scrubbing chemistry. The goal is to maintain the aqueous scrubbing medium within specified ranges of magnesium ion content, sulfite ion content, and pH. google.com For instance, the pH of the slurry is a critical parameter, as the solubility of magnesium sulfite is limited above a certain pH, typically around 5.0. emerson.com

One strategy to promote the formation of MgSO₃·6H₂O is to operate the system in a supersaturated mode with respect to MgSO₃. google.com This can be achieved by maintaining a high level of magnesium oxide or hydroxide in the scrubbing liquor. google.com Another approach involves the inhibition of sulfite oxidation to sulfate (B86663), which also helps to maintain a higher concentration of sulfite ions and thus promotes the precipitation of magnesium sulfite. google.com The separated this compound can then be considered a useful byproduct. google.com

| Parameter | Optimized Condition for MgSO₃·6H₂O Precipitation | Rationale |

| pH | 4.5 - 5.0 | Limited solubility of MgSO₃ above this range. emerson.com |

| Saturation | Supersaturated with respect to MgSO₃ | Promotes crystallization over dissolution. google.com |

| Temperature | Cooling of a process stream | Induces crystallization of the hexahydrate form. google.com |

| Sulfite Oxidation | Inhibited | Maintains high sulfite ion concentration for precipitation. google.com |

MgSO₄·6H₂O (Analogous to MgSO₃·6H₂O) in Thermochemical Energy Storage Systems

Magnesium sulfate hexahydrate (MgSO₄·6H₂O), an analog to this compound, is a promising material for thermochemical energy storage systems. These systems offer high energy storage density and the potential for long-term, loss-free energy storage, making them suitable for applications like seasonal storage of solar heat. researchgate.nettue.nlrvo.nltno.nl The principle of thermochemical energy storage with magnesium sulfate hydrates lies in the reversible endothermic dehydration and exothermic hydration reactions.

The process of thermochemical energy storage using magnesium sulfate involves a charging and a discharging phase.

Charging (Dehydration): During the charging phase, typically in the summer when solar energy is abundant, heat is applied to the hydrated magnesium sulfate (e.g., MgSO₄·7H₂O or MgSO₄·6H₂O). This endothermic process drives off water molecules, resulting in a lower hydrate (B1144303) or anhydrous form of magnesium sulfate. tue.nltno.nle3s-conferences.orgasme.org The energy is stored within the chemical bonds of the dehydrated salt. For instance, MgSO₄·7H₂O can be dehydrated at temperatures below 150°C, which is achievable with standard solar collectors. tue.nltno.nlasme.org The dehydration of MgSO₄·6H₂O to a lower hydrate form can store a significant amount of energy, approximately 2.2 GJ/m³. tue.nltno.nlasme.org

Discharging (Hydration): In the discharging phase, when heat is required, the dehydrated magnesium sulfate is exposed to water vapor. This triggers an exothermic hydration reaction, releasing the stored heat. tue.nlrvo.nltno.nle3s-conferences.org The amount of heat released is dependent on factors such as temperature and water vapor pressure. researchgate.nettue.nltno.nl

The reversible reaction can be represented as: MgSO₄(s) + nH₂O(g) ⇌ MgSO₄·nH₂O(s) + Heat

The performance of magnesium sulfate-based thermochemical energy storage systems is influenced by several factors that affect both the energy storage capacity and the long-term cyclability of the material.

Energy Storage Capacity: The theoretical energy storage density of magnesium sulfate heptahydrate is high, around 2.8 GJ/m³. rvo.nlresearchgate.net However, the practical energy storage capacity is dependent on the extent of the dehydration and hydration reactions. Key influencing factors include:

Temperature: The dehydration temperature affects which hydrate intermediates are formed. researchgate.net Complete dehydration to the anhydrous form requires temperatures around 300°C. researchgate.nettno.nl

Water Vapor Pressure: The hydration process is strongly dependent on the partial pressure of water vapor. researchgate.nettue.nltno.nlasme.orgtno.nl A sufficiently high water vapor pressure is necessary to drive the hydration reaction and release the stored heat. researchgate.nettue.nlrvo.nltno.nltno.nl

Cyclability: The ability of the material to undergo repeated dehydration-hydration cycles without significant degradation is crucial for long-term performance. Challenges to cyclability include:

Agglomeration and Crust Formation: During hydration, a hard crust can form on the surface of the salt particles, which can impede the further sorption of water molecules and reduce the reaction rate. researchgate.net

Structural Changes: The dehydration process can lead to a structural transition of the salt from a crystalline to an amorphous state. mdpi.com While the material can rehydrate, the kinetics can be slow due to this phase transition. mdpi.com

Particle Size and Porosity: Changes in particle size and porosity occur during cycling, which can affect the heat and mass transfer within the material. tno.nl

| Factor | Influence on Energy Storage and Cyclability |

| Dehydration Temperature | Determines the amount of water removed and thus the energy stored. researchgate.net |

| Water Vapor Pressure | Crucial for the rate and completeness of the hydration (heat release) reaction. researchgate.nettue.nltno.nlasme.orgtno.nl |

| Particle Agglomeration | Can reduce the reactive surface area and hinder water vapor transport, lowering efficiency. researchgate.net |

| Phase Transitions | Transition to an amorphous state upon dehydration can slow down the rehydration kinetics. mdpi.com |

| Composite Materials | Incorporating MgSO₄ into a porous matrix (e.g., zeolite) can improve kinetics and stability. researchgate.net |

Potential Contributions of MgSO₃·6H₂O in Environmental Remediation (e.g., sulfate reduction processes where MgSO₄ is studied)

While direct studies on this compound for environmental remediation are limited, its analog, magnesium sulfate, has been effectively used in bioremediation, particularly for the treatment of petroleum-contaminated groundwater. ca.govumass.edu This application provides a basis for considering the potential role of magnesium sulfite in similar environmental remediation strategies.

In anaerobic environments, such as those found in petroleum-impacted groundwater, sulfate-reducing bacteria can utilize sulfate as an electron acceptor to break down organic contaminants. ca.govumass.edu The addition of a soluble sulfate source, like magnesium sulfate, stimulates the activity of these bacteria, enhancing the natural degradation of pollutants like BTEX (benzene, toluene, ethylbenzene, and xylenes) and MTBE (methyl tert-butyl ether). ca.gov Magnesium sulfate is chosen for its high solubility, availability, and low cost. umass.edu

Development of MgSO₃·6H₂O for Advanced Optical Device Applications

This compound (MgSO₃·6H₂O) has emerged as a crystalline compound with significant potential in the field of advanced optical devices due to its notable nonlinear optical (NLO) properties. bgcryst.com Its unique crystal structure and favorable optical characteristics have been the subject of research for applications in high-technology sectors. bgcryst.com

The development of MgSO₃·6H₂O for optical applications is rooted in its trigonal (C3) crystal structure, which lacks a center of symmetry. researchgate.netresearchgate.net This non-centrosymmetric nature is a fundamental prerequisite for exhibiting second-order NLO phenomena. researchgate.net The crystal's strong birefringence is another critical property, as it is essential for achieving the phase-matching conditions required for efficient NLO processes. researchgate.netspiedigitallibrary.org

Research has demonstrated that single crystals of MgSO₃·6H₂O are transparent over a wide spectral range, a crucial characteristic for optical applications. researchgate.netspiedigitallibrary.org Specifically, the material shows high transparency from the ultraviolet (UV) spectrum, starting at 200 nm, and extending into the infrared up to 1400 nm. researchgate.net This broad transmission window makes it suitable for use with various laser sources, including the widely used Nd:YAG laser and its harmonics. spiedigitallibrary.org

Detailed Research Findings

Studies have extensively investigated the second- and third-order nonlinear optical properties of this compound. spiedigitallibrary.orgiaea.org Techniques such as Second-Harmonic Generation (SHG), Third-Harmonic Generation (THG), and Degenerate Four-Wave Mixing (DFWM) have been employed to quantify its nonlinear optical response. spiedigitallibrary.orgiaea.orgspiedigitallibrary.org

One of the key findings is the material's relatively high laser damage threshold, which is a significant advantage for applications involving high-intensity laser beams. spiedigitallibrary.org This resistance to laser-induced damage enhances its reliability and longevity in optical devices. spiedigitallibrary.org

The nonlinear optical susceptibilities, which are measures of the material's NLO efficiency, have been determined. Both the effective quadratic (χ(2)) and cubic (χ(3)) nonlinear susceptibility values have been measured at room temperature. researchgate.netspiedigitallibrary.orgiaea.org The ability to achieve phase matching for frequency conversion processes has been a central focus of research. For instance, the angle for maximum Type I phase-matched second-harmonic generation of a 1064 nm laser beam has been identified. spiedigitallibrary.orguni-sofia.bg

The potential applications stemming from these properties are diverse. They include frequency conversion processes like second harmonic generation (SHG), sum- and difference-frequency mixing, and optical parametric oscillation. spiedigitallibrary.orguni-sofia.bg Furthermore, its properties make it a candidate for use in nonlinear optical correlators for the measurement of ultrashort light pulses. spiedigitallibrary.org A strong Raman-active vibration at 954 cm⁻¹ also suggests the possibility of its use in Raman lasers. spiedigitallibrary.org

Investigations have also explored the effects of doping the MgSO₃·6H₂O crystal lattice with transition metal ions such as Nickel (Ni²⁺) and Zinc (Zn). bgcryst.comresearchgate.net This research aims to modify and enhance the material's physical and optical properties, including its refractive index and optical activity, to tailor it for specific applications. bgcryst.comresearchgate.net

Data Tables

The optical properties of this compound have been quantified in various studies. The following tables summarize some of the key experimental findings.

Optical Transmission of MgSO₃·6H₂O Single Crystal

| Wavelength (nm) | Transmittance (%) |

|---|---|

| 532 | Up to 85 |

| 1064 | Up to 71 |

This table presents the optical transmittance of a 15-mm long MgSO₃·6H₂O single crystal at two common laser wavelengths. spiedigitallibrary.orgresearchgate.net

Phase-Matching Angles for Nonlinear Optical Processes

| Nonlinear Process | Phase-Matching Type | Angle (°) |

|---|---|---|

| Second-Harmonic Generation (SHG) of 1064 nm | Type I (o-o-e) | 12.4 |

| Third-Harmonic Generation (THG) | Type I (ooo–e) | 30.2 |

This table shows the experimentally determined angles for achieving maximum efficiency in SHG and THG processes in MgSO₃·6H₂O single crystals. researchgate.netspiedigitallibrary.org

Effects of Impurities and Doping on Magnesium Sulfite Hexahydrate Behavior

Isomorphic Inclusion of Divalent Metal Ions (e.g., Ni²⁺, Co²⁺, Zn²⁺) in MgSO₃·6H₂O

Research has demonstrated that divalent transition metal ions like Ni²⁺, Co²⁺, and Zn²⁺ can be incorporated into the magnesium sulfite (B76179) hexahydrate crystal lattice through isomorphic substitution. This process involves the replacement of the native Mg²⁺ ions with the dopant ions in their equivalent positions within the crystal structure, leading to the formation of a solid solution.

X-ray analysis has confirmed the isomorphic inclusion of Ni²⁺ ions at the Mg²⁺ sites. Studies on single crystals of MgSO₃·6H₂O have shown that nickel content can reach up to 2.2% bgcryst.com. The successful growth of single crystals doped with Ni²⁺, Co²⁺, and Zn²⁺ has been achieved, indicating the crystallographic compatibility of these ions with the host lattice researchgate.net. This isomorphic replacement is a key factor that enables the modification of the material's physical properties.

Influence of Dopants on MgSO₃·6H₂O Crystal Growth and Morphology

The presence of dopants during the crystallization process can influence the growth kinetics and the final morphology of MgSO₃·6H₂O crystals. Single crystals of both pure and doped magnesium sulfite hexahydrate are typically grown from low-temperature aqueous solutions using a method that combines a chemical reaction with a polythermal growth technique bgcryst.com.

The crystallization process for pure MgSO₃·6H₂O is optimally initiated at temperatures between 46°C and 53°C, with a growth period of 20–25 days as the temperature is gradually lowered to ambient conditions. This method can yield crystals with a basal edge length of the trigonal pyramid reaching 30–40 mm bgcryst.com.

Impact of Doping on MgSO₃·6H₂O Optical and Magneto-Optical Properties

The incorporation of divalent metal ions has a pronounced effect on the optical and magneto-optical properties of this compound. These changes are directly linked to the electronic transitions within the dopant ions and their interaction with the host crystal field.

Optical Properties:

Doping with Ni²⁺ and Co²⁺ ions has been shown to influence the fundamental absorption edge of MgSO₃·6H₂O. Studies using linearly polarized light have demonstrated that these dopants cause a displacement of the spectral position of the absorption edge towards longer wavelengths researchgate.net. The presence of these impurity ions also induces changes in the linear dichroism of the crystal researchgate.net.

Specifically, investigations into Ni²⁺-doped MgSO₃·6H₂O have revealed an increase in the refractive index with the presence of nickel bgcryst.com. Furthermore, doping with Zn²⁺ has been found to increase the natural optical activity of MgSO₃·6H₂O, as observed through the rotation of the polarization plane researchgate.net.

| Property | Dopant | Effect |

| Fundamental Absorption Edge | Ni²⁺, Co²⁺ | Shift to longer wavelengths researchgate.net |

| Linear Dichroism | Ni²⁺, Co²⁺ | Altered researchgate.net |

| Refractive Index | Ni²⁺ | Increased bgcryst.com |

| Optical Activity | Zn²⁺ | Increased researchgate.net |

Magneto-Optical Properties: